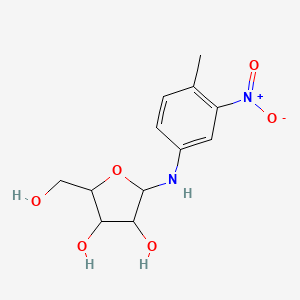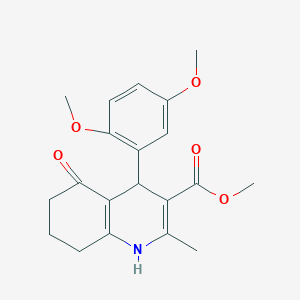
1-(3-chlorophenyl)-4-(4-methylcyclohexyl)piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-chlorophenyl)-4-(4-methylcyclohexyl)piperazine, also known as MeOPP, is a piperazine derivative that has gained significant attention in the scientific community due to its potential therapeutic applications. It was first synthesized in the 1980s as a potential antidepressant, but later studies have shown that it has a wide range of pharmacological effects.
Mechanism of Action
The exact mechanism of action of 1-(3-chlorophenyl)-4-(4-methylcyclohexyl)piperazine is not fully understood, but it is believed to act on the serotonergic and dopaminergic systems in the brain. It has been shown to increase the levels of serotonin and dopamine in the brain, which may contribute to its antidepressant and anxiolytic effects.
Biochemical and Physiological Effects:
1-(3-chlorophenyl)-4-(4-methylcyclohexyl)piperazine has been shown to have a number of biochemical and physiological effects. It has been shown to increase the levels of neurotransmitters such as serotonin and dopamine in the brain, which may contribute to its therapeutic effects. It has also been shown to have antioxidant and anti-inflammatory effects.
Advantages and Limitations for Lab Experiments
1-(3-chlorophenyl)-4-(4-methylcyclohexyl)piperazine has a number of advantages for lab experiments. It is relatively easy to synthesize and has a well-defined chemical structure, which makes it easy to study. However, it also has some limitations. It has a low solubility in water, which can make it difficult to administer in some experiments. It also has a short half-life, which can make it difficult to study its long-term effects.
Future Directions
There are a number of potential future directions for research on 1-(3-chlorophenyl)-4-(4-methylcyclohexyl)piperazine. One area of interest is its potential use in the treatment of Parkinson's disease. Further studies are needed to determine its efficacy in this area. Another area of interest is its potential use as an antidepressant or anxiolytic. Further studies are needed to determine its safety and efficacy in humans. Additionally, more research is needed to fully understand the mechanism of action of 1-(3-chlorophenyl)-4-(4-methylcyclohexyl)piperazine and its effects on the brain and body.
Synthesis Methods
1-(3-chlorophenyl)-4-(4-methylcyclohexyl)piperazine can be synthesized through a series of chemical reactions, starting with the reaction of 3-chloroaniline with 4-methylcyclohexanone to form 1-(3-chlorophenyl)-4-(4-methylcyclohexyl)butan-1-one. This intermediate compound is then reacted with piperazine to yield 1-(3-chlorophenyl)-4-(4-methylcyclohexyl)piperazine.
Scientific Research Applications
1-(3-chlorophenyl)-4-(4-methylcyclohexyl)piperazine has been studied extensively for its potential therapeutic applications. It has been shown to have antidepressant, anxiolytic, and antinociceptive effects in animal models. It has also been studied for its potential use in the treatment of Parkinson's disease, as it has been shown to have dopaminergic activity.
properties
IUPAC Name |
1-(3-chlorophenyl)-4-(4-methylcyclohexyl)piperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25ClN2/c1-14-5-7-16(8-6-14)19-9-11-20(12-10-19)17-4-2-3-15(18)13-17/h2-4,13-14,16H,5-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLMKLTIPZHMDPC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(CC1)N2CCN(CC2)C3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25ClN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![1-chloro-4-[3-(4-methoxyphenoxy)propoxy]-2-methylbenzene](/img/structure/B4976466.png)
![N-(3,4-dimethoxybenzyl)-N-[3-(2,2-dimethyltetrahydro-2H-pyran-4-yl)-3-phenylpropyl]propanamide](/img/structure/B4976480.png)
![(2-bromo-4-{[1-(4-methylphenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}phenoxy)acetic acid](/img/structure/B4976482.png)
![2-(4-chloro-2-methylphenoxy)-N-[2-(2-chlorophenyl)-1,3-benzoxazol-5-yl]acetamide](/img/structure/B4976493.png)
![N-(2-chlorophenyl)-3-(1-{[2-(methylthio)-5-pyrimidinyl]methyl}-4-piperidinyl)propanamide](/img/structure/B4976501.png)
![phenyl 2-{[(4-iodo-2-methylphenyl)amino]carbonyl}-1-pyrrolidinecarboxylate](/img/structure/B4976504.png)
![methyl 7-methyl-2-(1-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-3-oxo-5-(2-thienyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B4976509.png)
![N-({1-[2-(2-methoxyphenyl)ethyl]-3-piperidinyl}methyl)-N,N',N'-trimethylsuccinamide](/img/structure/B4976516.png)
![3-{3-[3-(4-fluorobenzyl)-1,2,4-oxadiazol-5-yl]propyl}-1H-indole](/img/structure/B4976525.png)
